molecular formula C7H3F3N2S B104948 5-(Trifluoromethyl)-2,1,3-benzothiadiazole CAS No. 17754-05-1

5-(Trifluoromethyl)-2,1,3-benzothiadiazole

Cat. No. B104948
CAS RN: 17754-05-1
M. Wt: 204.17 g/mol
InChI Key: KUFWKXPZEWUROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-2,1,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family, characterized by the presence of a trifluoromethyl group at the 5-position of the benzothiadiazole ring. This structural motif is of significant interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule, making it a valuable component in the design of new compounds with desired physical and chemical characteristics .

Synthesis Analysis

The synthesis of benzothiadiazole derivatives, including those with trifluoromethyl groups, often involves cyclization reactions and the use of specific reagents to introduce the trifluoromethyl moiety. For instance, one-pot synthesis methods have been developed to efficiently prepare trifluoromethyl-substituted benzothiazole derivatives by reacting trifluoroacetic acid with suitable precursors such as o-phenylenediamines, 2-aminophenols, and 2-aminobenzenethiols . Additionally, the synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, has been achieved through hydrolytic cleavage of cyclized benzothiazole precursors, followed by further reactions to obtain various benzothiazine and sulfone derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those with trifluoromethyl groups, is often confirmed using various spectroscopic techniques such as NMR, MS, and IR spectra. X-ray crystallography can also be employed to investigate the crystal structure of these compounds, providing detailed information about their molecular geometry and the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, leading to the formation of diverse compounds with potential biological activity. For example, the bromination of difluoromethyl groups has been used to create bromodifluoromethyl benzo-1,3-diazoles, which can serve as precursors for the synthesis of twin molecules for drug development . Furthermore, the condensation and oxidative cyclization of benzothiazole derivatives with β-diketones or β-ketoesters can yield benzothiazines, and subsequent oxidation can produce fluorinated sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)-2,1,3-benzothiadiazole derivatives are influenced by the presence of the trifluoromethyl group, which can impart high electronegativity and lipophilicity to the molecule. These properties are crucial for the compound's reactivity and potential applications. For instance, the introduction of electron-withdrawing fluorine atoms has been shown to be essential for the reactivity in direct arylation polycondensation reactions, leading to the synthesis of polymers with specific electronic properties . The cytotoxicity and biological activity of fluorinated benzothiazoles have also been studied, revealing that certain derivatives exhibit potent activity against specific cancer cell lines, which may be related to their ability to induce cytochrome P450 enzymes .

Scientific Research Applications

Applications in Light Technology

5-(Trifluoromethyl)-2,1,3-benzothiadiazole derivatives are crucial in the field of photoluminescent compounds, particularly for light technology applications. These compounds play a significant role in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more. Their synthesis, properties, reactions, and potential applications in light technology make them a subject of extensive research (Neto et al., 2013).

Electrochemical and Optical Properties

The electrochemical and optical properties of 5-(Trifluoromethyl)-2,1,3-benzothiadiazole derivatives have been investigated in the context of solution processable benzotriazole and benzothiadiazole containing copolymers. These studies are important for their potential application in blue electrochromic polymers and other optoelectronic materials (Karakus et al., 2012).

Molecular Design and Synthesis

The synthesis of polymers incorporating 5-(Trifluoromethyl)-2,1,3-benzothiadiazole derivatives, such as Poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctyl-fluorene), showcases the significance of these derivatives in molecular design, particularly for applications in organic electronics. These studies provide insights into the properties of materials suitable for optoelectronic devices and photovoltaics (Zhang et al., 2014).

Applications in Organic Light-Emitting Diodes

2,1,3-Benzothiadiazole and its derivatives, including 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, are significant in developing photoluminescent compounds for organic light-emitting diodes, solar cells, and field-effect transistors. Their strong electron-withdrawing ability enhances the electronic properties of organic materials, making them ideal for these applications (Zhang et al., 2020).

Structural Studies and Crystal Engineering

Structural studies of 5-(Trifluoromethyl)-2,1,3-benzothiadiazole derivatives have led to novel applications in metal coordination chemistry and crystal engineering. These studies provide valuable information on the molecular organization and potential for creating new compounds with unique electronic and photophysical properties (Bashirov et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The trifluoromethyl group is playing an increasingly important role in pharmaceuticals, agrochemicals, and materials . The development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is one of the future directions for research involving trifluoromethyl groups .

properties

IUPAC Name

5-(trifluoromethyl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFWKXPZEWUROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380519
Record name 5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-2,1,3-benzothiadiazole

CAS RN

17754-05-1
Record name 5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Reactant of Route 2
5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Reactant of Route 3
5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Reactant of Route 4
5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Reactant of Route 5
5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Reactant of Route 6
5-(Trifluoromethyl)-2,1,3-benzothiadiazole

Citations

For This Compound
1
Citations
AY Makarov, IY Bagryanskaya… - European Journal of …, 2003 - Wiley Online Library
The series of title compounds has been prepared through both electrophilic (C 6 H n F 5− n −N=S=N−SiMe 3 + SCl 2 ) and nucleophilic (C 6 HF 4 −S−N=S=N−SiMe 3 + CsF) …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.